2,5-Dimethyloxane 2,5-Dimethyloxane
Brand Name: Vulcanchem
CAS No.: 62691-01-4
VCID: VC19440633
InChI: InChI=1S/C7H14O/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

2,5-Dimethyloxane

CAS No.: 62691-01-4

Cat. No.: VC19440633

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyloxane - 62691-01-4

Specification

CAS No. 62691-01-4
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 2,5-dimethyloxane
Standard InChI InChI=1S/C7H14O/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3
Standard InChI Key YEJCHVFCLNKZPU-UHFFFAOYSA-N
Canonical SMILES CC1CCC(OC1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,5-Dimethylhexane belongs to the class of branched alkanes, distinguished by its two methyl substituents on a hexane backbone. The IUPAC name derives from the parent chain numbering: carbons 2 and 5 bear methyl groups (-CH₃), resulting in the structural formula CH₃-CH(CH₃)-CH₂-CH₂-CH(CH₃)-CH₂-CH₃2. The molecule adopts a zigzag conformation due to sp³ hybridization at all carbon centers, with bond angles approximating 109.5°2. This branching reduces surface area compared to linear alkanes, lowering intermolecular van der Waals forces and influencing physical properties such as boiling point and density .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Methyl groups: Singlets at δ 0.85–0.95 ppm for terminal methyls and δ 1.10–1.20 ppm for branch-attached methyls.

  • Methylene protons: Multiplets between δ 1.25–1.45 ppm for CH₂ groups adjacent to branching points .
    Infrared spectroscopy shows C-H stretching vibrations at 2850–2960 cm⁻¹ and bending modes near 1465 cm⁻¹, consistent with alkyl chain structures .

Synthesis and Industrial Production

Catalytic Alkylation

2,5-Dimethylhexane is synthesized via acid-catalyzed alkylation, typically employing sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). Isobutylene (C₄H₈) reacts with isobutane (C₄H₁₀) under controlled conditions (20–50°C, 1–2 atm) to form branched isomers . The reaction proceeds through carbocation intermediates, with selectivity favoring thermodynamically stable products. Recent advances in solid acid catalysts (e.g., zeolites) have improved yield and reduced environmental impact .

Refining and Purification

Crude 2,5-dimethylhexane is isolated from petroleum fractions using fractional distillation, leveraging its boiling point of 108°C . Subsequent purification via silica gel chromatography removes linear alkane contaminants. Industrial-scale production achieves ≥99% purity, as verified by gas chromatography-mass spectrometry (GC-MS) .

Physicochemical Properties

Thermodynamic Data

Key thermodynamic parameters from the NIST WebBook include:

PropertyValueMethod
Enthalpy of formation (ΔfH°)-260.5 ± 1.5 kJ/molCombustion calorimetry
Heat capacity (Cp, liquid)249.20 J/mol·K at 298.15 KCalorimetry
Vapor pressure1.1 psi at 37.7°CManometric

The compound’s low density (0.694 g/mL at 25°C) and high logP value (4.471) indicate hydrophobicity, making it suitable for non-polar solvent applications.

Phase Behavior

2,5-Dimethylhexane exhibits a critical temperature of 550.0 K and critical pressure of 24.9 bar . Below its freezing point (-91°C) , the crystalline structure adopts an orthorhombic lattice, as determined by X-ray diffraction . The enthalpy of vaporization (ΔvapH°) is 37.92 kJ/mol at the boiling point , consistent with branched alkane trends.

Applications in Industry and Research

Solvent Use

Due to its non-polar nature, 2,5-dimethylhexane serves as a solvent in polymer synthesis and lubricant formulation. Its high flash point (80°F) enhances safety in high-temperature processes compared to lighter alkanes like hexane or pentane.

Thermodynamic Modeling

Recent Research and Innovations

Catalytic Cracking Studies

A 2024 study demonstrated that 2,5-dimethylhexane undergoes selective cracking over ZSM-5 zeolites to yield propylene (C₃H₆) and isobutane (C₄H₁₀) . This pathway is critical for optimizing propylene production in fluidized catalytic cracking (FCC) units.

Biofuel Blending

Blending 2,5-dimethylhexane with ethanol (10–20% v/v) improves the cold-flow properties of biodiesel, reducing cloud point by 8–12°C . This application addresses challenges in renewable fuel storage and distribution.

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